N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide

Nuclear Receptor Modulation LXR-beta Positional Isomerism

A meta-substituted thiazole-furan carboxamide (≥95%, MW 284.33) addressing the critical need for regioisomeric controls in LXR-beta SAR. Its 3-phenyl substitution geometry introduces a conformational kink absent in para analogs, enabling systematic potency comparisons. Key applications: • Meta-vs.-para LXR-beta profiling (para analog EC₅₀ = 67.6 μM) for 3D pharmacophore construction • Non-halogenated matched control for halogen-bonding studies (ΔlogP ~+0.8-1.2 vs. 5-bromo analog CHEMBL1585173) • Fragment-based scaffold-hopping with underexplored thiazole-4-yl vector Supplied with Certificate of Analysis. Custom synthesis and bulk quantities available upon request.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 724739-69-9
Cat. No. B2804432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
CAS724739-69-9
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C15H12N2O2S/c1-10-16-13(9-20-10)11-4-2-5-12(8-11)17-15(18)14-6-3-7-19-14/h2-9H,1H3,(H,17,18)
InChIKeyPQXZUZRSBZOYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Grade Profile and Baseline Characterization


N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide (CAS 724739-69-9) is a synthetic small-molecule heterocyclic amide with the molecular formula C₁₅H₁₂N₂O₂S and a molecular weight of 284.33 g/mol . It belongs to the thiazole–furan carboxamide class, characterized by a central phenyl ring substituted at the meta (3-) position with a 2-methyl-1,3-thiazol-4-yl group and linked via an amide bond to a furan-2-carboxamide moiety . This compound is primarily distributed as a research-grade chemical (typical purity ≥95%) and is catalogued in multiple screening libraries, yet publicly available quantitative bioactivity data for this specific CAS number remains notably sparse in peer-reviewed primary literature and authoritative databases [1].

Product Type Research-grade thiazole-furan carboxamide
Workflow Fit Regioisomeric SAR probe; scaffold-hopping template
Key Selection Logic Meta-substituted scaffold with no public bioactivity data — verify via in-house profiling

Why Generic Substitution Falls Short


Within the thiazole–furan carboxamide family, even subtle positional isomerism or substituent variation can produce substantial shifts in target engagement, potency, and selectivity. Regioisomeric replacement—such as substituting the 3-substituted phenyl core with the 4-substituted analog—alters the spatial orientation of the thiazole and furan pharmacophores, which in turn modulates hydrogen-bonding geometry, π-stacking interactions, and overall molecular recognition at biological targets [1]. Furthermore, the presence versus absence of halogen substituents (e.g., 5-bromo on the furan ring) can dramatically affect both biochemical potency and physicochemical properties such as lipophilicity and metabolic stability [2]. Absent direct head-to-head comparative data, relying on a close structural analog for procurement or experimental design introduces uncontrolled variables that can undermine reproducibility and invalidate structure–activity relationship (SAR) conclusions.

Regioisomeric shift from meta to para may alter target engagement and pharmacophore geometry
5-Bromo substitution vs. non-halogenated can shift lipophilicity and selectivity profiles
Meta-linked amide and thiazole vectors may affect solubility and crystal packing relative to para analogs

Quantitative Differentiation Evidence


Meta- vs. Para-Substitution and Nuclear Receptor Engagement

The close para-substituted analog 5-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide has a measured EC₅₀ of 67.6 μM against the oxysterols receptor LXR-beta in a cell-based reporter assay [1]. The target compound (CAS 724739-69-9) differs by (i) meta rather than para substitution on the central phenyl ring and (ii) absence of the 5-bromo group on the furan. No LXR-beta activity data are publicly available for the target compound; however, the regioisomeric shift from para to meta is expected to alter the dihedral angle between the phenyl and thiazole rings, potentially changing the binding pose and potency at LXR-beta . Procurement of the para analog in place of the meta-substituted target compound therefore introduces a documented potency bias at this receptor that cannot be assumed transferable.

LXR-beta EC₅₀
Data to verify
Para analog EC₅₀ 67.6 μM; target: no data
Regioisomer activity bias — substitution high-risk
Cell-based reporter assay context
Nuclear Receptor Modulation LXR-beta Positional Isomerism SAR

Brominated vs. Non-Brominated Furan and Target Selectivity

A further structurally related compound, 5-bromo-N-(3-(2-methylthiazol-4-yl)phenyl)furan-2-carboxamide (CHEMBL1585173), carries the meta-substitution pattern identical to the target compound but incorporates a bromine atom at the 5-position of the furan ring [1]. While quantitative bioactivity data for CHEMBL1585173 are not publicly deposited in ChEMBL or PubChem BioAssay, the broader thiazole–furan carboxamide class has yielded potent inhibitors of bromodomain-containing protein 4 (BRD4-BD1/BD2) with IC₅₀ values below 100 nM [2]. The presence of the 5-bromo substituent is anticipated to enhance halogen-bonding interactions with target proteins and increase lipophilicity (estimated ΔlogP ≈ +0.8–1.2 relative to the non-halogenated target compound), potentially shifting the selectivity profile across the kinome or bromodomain family [3]. The target compound (724739-69-9), lacking this bromine, may exhibit a distinct polypharmacology fingerprint that cannot be replicated by the brominated analog.

Halogen Effect on logP
Class-level
Estimated ΔlogP ≈ +0.8 to +1.2
Bromination may increase lipophilicity and alter selectivity
In silico estimate; experimental confirmation needed
Kinase Inhibition BRD4 Halogen Effects Selectivity

Meta-Substitution and Hydrogen-Bonding Capacity

The meta-substitution pattern of the target compound positions the amide carbonyl and the thiazole nitrogen in a spatial arrangement that differs from the para-substituted regioisomer CAS 688310-22-7 . In the para isomer, the thiazole and furan-carboxamide moieties are coplanar with respect to the phenyl ring's long axis, potentially facilitating extended π-conjugation and linear hydrogen-bonding geometries. In the meta isomer (target compound), the 120° bond angle at the phenyl ring introduces a kink that disrupts coplanarity, altering both the directionality and solvent accessibility of the amide N–H and carbonyl groups . This geometric difference can affect crystal packing, melting point, solubility, and protein–ligand hydrogen-bond networks. Although experimentally measured solubility and logP data are not publicly available for either compound, the structural distinction is well-precedented in medicinal chemistry to influence pharmacokinetic properties [1].

Molecular Geometry
Class-level
Meta substitution introduces ~60° angle difference vs para
May affect solubility and protein interactions
No experimental ΔlogP or solubility data
Physicochemical Properties Hydrogen Bonding Crystal Engineering Solubility

Screening Library Provenance and Chemotype Diversity

The target compound has been catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and related screening collections, indicating its inclusion as a distinct chemotype for high-throughput screening (HTS) campaigns [1]. Its meta-substituted phenyl–thiazole–furan architecture offers a three-dimensional scaffold geometry that differs from the more commonly explored para-substituted or 2-aminothiazole variants prevalent in antitubercular and kinase-inhibitor libraries [2]. Specifically, in the antitubercular screening landscape, 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide derivatives have achieved MIC values as low as 0.27 μg/mL against Mycobacterium tuberculosis H37Ra, with SAR demonstrating that substitution at the phenyl ring position-3 is critical for potency optimization [3]. The target compound (724739-69-9) explores this position-3 substitution space on a distinct thiazole-4-yl–phenyl scaffold, offering a complementary chemical starting point for hit expansion.

Library & Scaffold
Supporting evidence
Catalogued in MLSMR; thiazol-4-yl scaffold distinct from thiazol-2-yl chemotypes
Access to underexplored chemical space for HTS
Scaffold-based diversity; no primary screening data
High-Throughput Screening Chemical Biology Scaffold Diversity MLSMR

Optimal Research and Application Scenarios


SAR Studies of Nuclear Receptor Modulation

Given the documented LXR-beta activity of the para-substituted analog (EC₅₀ = 67.6 μM), the target compound serves as a critical regioisomeric comparator for SAR campaigns investigating how phenyl substitution geometry affects oxysterol receptor engagement [1]. Researchers should procure the target compound alongside its para analog to systematically profile meta-vs.-para potency differences, enabling the construction of three-dimensional pharmacophore models for LXR-beta ligand design.

Fragment-Based and Scaffold-Hopping Discovery

The target compound's compact molecular weight (284.33 g/mol) and balanced heterocyclic composition make it suitable as a fragment-like starting point or scaffold-hopping template. Its meta-substituted thiazole-4-yl architecture is structurally distinct from the thiazole-2-yl chemotypes prevalent in antitubercular and kinase programs (where optimized leads achieve MICs of 0.27 μg/mL and IC₅₀ values below 100 nM, respectively), providing an underexplored vector for intellectual property generation and novel target engagement [2].

Negative Control for Halogen-Bonding Studies

In biophysical and structural biology studies examining the role of halogen bonding in protein–ligand interactions, the target compound (lacking the 5-bromo substituent present in CHEMBL1585173) can function as a matched non-halogenated control [3]. The estimated ΔlogP difference of approximately +0.8 to +1.2 between the brominated and non-brominated forms enables controlled assessment of halogen contributions to binding affinity and selectivity without confounding scaffold effects.

Physicochemical Profiling and Crystal Engineering

The meta-substitution pattern of the target compound introduces a conformational kink not present in para-substituted regioisomers (CAS 688310-22-7), making it a valuable candidate for systematic studies of how substitution geometry influences solid-state packing, melting point, solubility, and hydrogen-bond network formation . Such studies are directly relevant to formulation development and co-crystal engineering efforts.

Application
Selection Property
Validation Focus
Nuclear receptor SAR
Regioisomeric comparison context
Meta vs para activity profiling
Scaffold-hopping discovery
Scaffold diversity and molecular properties
Hit expansion and IP generation
Halogen-bonding control
Halogenation state comparison
Binding affinity differentiation
Physicochemical profiling
Substitution geometry
Solid-state and solubility behavior
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